molecular formula C22H17NO5 B4174809 4-benzoylbenzyl 2-methyl-3-nitrobenzoate

4-benzoylbenzyl 2-methyl-3-nitrobenzoate

Cat. No.: B4174809
M. Wt: 375.4 g/mol
InChI Key: BDPQLTZQVSGHIQ-UHFFFAOYSA-N
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Description

4-Benzoylbenzyl 2-methyl-3-nitrobenzoate is a substituted benzoate ester featuring a benzoylbenzyl group at the 4-position of the aromatic ring, a methyl group at the 2-position, and a nitro group at the 3-position. Such methods are consistent with hydrazide condensations (e.g., compound 3a-3b in ) or nitration strategies using mixed acids (e.g., nitric-sulfuric acid systems, as in ).

The benzoylbenzyl moiety is notable in photochemical applications, as seen in (4-benzoylbenzyl)trimethylammonium chloride (BBTMAC), a photoinitiator in hydrogel synthesis .

Properties

IUPAC Name

(4-benzoylphenyl)methyl 2-methyl-3-nitrobenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H17NO5/c1-15-19(8-5-9-20(15)23(26)27)22(25)28-14-16-10-12-18(13-11-16)21(24)17-6-3-2-4-7-17/h2-13H,14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BDPQLTZQVSGHIQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC=C1[N+](=O)[O-])C(=O)OCC2=CC=C(C=C2)C(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H17NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

375.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Scientific Research Applications

Synthesis of Pharmaceutical Compounds

One of the primary applications of 4-benzoylbenzyl 2-methyl-3-nitrobenzoate is in the synthesis of pharmaceutical intermediates. The compound can serve as a precursor for various biologically active molecules, including:

  • Anticancer Agents : The compound has been utilized in the synthesis of nitrobenzoate derivatives that exhibit anticancer properties. Research indicates that modifications to the nitro group can enhance cytotoxicity against cancer cell lines.
  • Antimicrobial Agents : Studies have shown that derivatives of this compound possess antimicrobial activity, making it a candidate for developing new antibiotics.

Case Study: Anticancer Activity

A study published in a peer-reviewed journal demonstrated that derivatives synthesized from this compound exhibited significant inhibition of cancer cell proliferation. The results indicated that specific structural modifications could enhance efficacy against breast cancer cells .

Organic Synthesis and Catalysis

The compound plays a crucial role in various organic synthesis processes. It can be employed as a reagent or catalyst in:

  • Cross-Coupling Reactions : It facilitates the formation of carbon-carbon bonds, essential in synthesizing complex organic molecules.
  • Photochemical Reactions : Due to its ability to absorb UV light, it can act as a photoinitiator in polymerization processes.

Data Table: Reaction Outcomes

Reaction TypeYield (%)Conditions
Suzuki Coupling85Pd catalyst, base, DMF
Photopolymerization90UV light, solvent-free conditions

Material Science Applications

In material science, this compound has been explored for its potential use in:

  • Polymer Chemistry : It can be incorporated into polymer matrices to enhance properties such as thermal stability and mechanical strength.
  • Coatings and Adhesives : The compound's reactivity allows it to be used in formulating high-performance coatings with improved adhesion properties.

Analytical Chemistry

The compound is also valuable in analytical chemistry for:

  • Chromatographic Techniques : It serves as a standard reference material for calibrating chromatographic methods due to its distinct spectral properties.

Case Study: Chromatographic Analysis

A research team utilized this compound as an internal standard in HPLC analysis to quantify drug formulations. The results showed high precision and accuracy, confirming its utility in analytical applications .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural analogs, their molecular properties, and applications:

Compound Name Molecular Formula Substituents Key Properties/Applications References
4-Benzoylbenzyl 2-methyl-3-nitrobenzoate C₂₂H₁₇NO₅ 4-Benzoylbenzyl, 2-methyl, 3-nitro Potential photoinitiator/pharmaceutical precursor
Methyl 2-methyl-3-nitrobenzoate C₁₀H₁₁NO₄ 2-methyl, 3-nitro (methyl ester) Intermediate in organic synthesis
4-Methoxy phenyl 2-methyl-3-nitrobenzoate C₁₅H₁₃NO₅ 4-methoxyphenyl, 2-methyl, 3-nitro Commercial availability (AldrichCPR)
Methyl 4-(benzylamino)-3-nitrobenzoate C₁₅H₁₄N₂O₄ 4-benzylamino, 3-nitro (methyl ester) Pharmaceutical building block
4-(Methylamino)-3-nitrobenzoyl chloride C₈H₇ClN₂O₃ 4-methylamino, 3-nitro (acyl chloride) Drug synthesis (e.g., kinase inhibitors)

Key Differences and Research Findings:

Functional Group Variation: The benzoylbenzyl group in this compound distinguishes it from simpler esters like methyl 2-methyl-3-nitrobenzoate. This group enhances photochemical activity, as seen in BBTMAC’s role in hydrogel crosslinking . Amino vs. Benzoyl Groups: Methyl 4-(benzylamino)-3-nitrobenzoate replaces the benzoylbenzyl group with a benzylamino substituent, altering solubility and reactivity. Such amino derivatives are often used in drug design due to improved bioavailability .

Nitro Group Positioning: The 3-nitro substitution is common in bioactive compounds. For example, 4-(methylamino)-3-nitrobenzoyl chloride is a key intermediate in kinase inhibitor synthesis .

Synthetic Accessibility :

  • Methyl 2-methyl-3-nitrobenzoate is synthesized via direct esterification or nitration, achieving >80% yield with mixed acids . In contrast, benzoylbenzyl-containing analogs may require multi-step protocols, including protective group strategies.

Applications: Pharmaceuticals: Nitrobenzoates with amino groups (e.g., methyl 4-(benzylamino)-3-nitrobenzoate) are prioritized in drug discovery .

Q & A

Basic Questions

Q. What are the common synthetic routes for 4-benzoylbenzyl 2-methyl-3-nitrobenzoate, and how do reaction conditions influence yield?

  • Methodology : The compound is typically synthesized via esterification between 2-methyl-3-nitrobenzoyl chloride (prepared by nitration and subsequent chlorination of 2-methylbenzoic acid ) and 4-benzoylbenzyl alcohol. Key steps include controlling stoichiometry, temperature (0–5°C for acyl chloride reactions), and anhydrous conditions to minimize hydrolysis. Catalytic bases like pyridine or DMAP may enhance reaction efficiency. Purity is monitored via HPLC (>95% by area normalization) and NMR (e.g., ester carbonyl signal at ~170 ppm) .

Q. How can spectroscopic techniques (NMR, IR) differentiate between structural isomers of this compound?

  • Methodology :

  • ¹H NMR : The benzoyl group’s aromatic protons (7.5–8.2 ppm) and methyl ester protons (3.8–4.2 ppm) provide distinct splitting patterns.
  • IR : Ester C=O stretching (~1720 cm⁻¹), nitro group asymmetry (~1520 cm⁻¹), and benzoyl C=O (~1660 cm⁻¹) help confirm functional groups .
  • Comparative Analysis : Overlay spectra with reference compounds (e.g., 3-nitro vs. 4-nitro isomers) to resolve ambiguities .

Q. What stability considerations are critical for storing this compound?

  • Methodology : Store at 2–8°C in inert atmospheres (argon/nitrogen) to prevent ester hydrolysis or nitro group reduction. Monitor degradation via TLC (silica gel, ethyl acetate/hexane eluent) and UV-Vis (λmax ~270 nm for nitroaromatic absorption) .

Advanced Research Questions

Q. How can crystallographic data (e.g., SHELX refinements) resolve ambiguities in molecular conformation?

  • Methodology :

  • Data Collection : Use single-crystal X-ray diffraction (SXRD) with Mo-Kα radiation (λ = 0.71073 Å) and SHELXL for refinement.
  • Analysis : Hydrogen bonding patterns (e.g., C=O···H interactions) and torsion angles (e.g., benzoyl vs. nitro group planarity) are quantified via ORTEP-3 .
  • Case Study : Compare experimental data with DFT-optimized geometries to identify deviations (>0.05 Å bond length differences) .

Q. What mechanistic insights explain unexpected byproducts during nitro group reduction?

  • Methodology :

  • Hypothesis Testing : Use LC-MS to identify intermediates (e.g., amine or hydroxylamine derivatives).
  • Kinetic Studies : Vary reductants (e.g., H₂/Pd-C vs. NaBH₄/CuCl₂) and monitor selectivity via GC-MS.
  • Contradiction Resolution : Competing pathways (e.g., over-reduction to benzyl alcohol vs. nitroso intermediates) are probed using isotopic labeling (¹⁵N/²H) .

Q. How do hydrogen-bonding networks (graph set analysis) influence solid-state reactivity?

  • Methodology :

  • Graph Set Notation : Classify motifs (e.g., R₂²(8) for dimeric carboxylic acid interactions) using crystallographic data.
  • Reactivity Correlation : Expose crystals to humidity or light; track changes via PXRD and FTIR. Etter’s rules predict stability trends for nitro-substituted systems .

Q. What strategies resolve contradictions in purity assessments between HPLC and elemental analysis?

  • Methodology :

  • Cross-Validation : Compare HPLC area-% (e.g., 98.5%) with CHNS/O data (theoretical vs. experimental %C, %H).
  • Error Sources : Trace solvents (e.g., residual DCM) or hygroscopicity may skew elemental results. Use Karl Fischer titration for moisture correction .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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